8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound belonging to the benzoxazepine class, characterized by a bicyclic structure containing both a benzene and a diazepine ring. The presence of a chlorine atom at the 8th position distinguishes it from other derivatives within this class. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
This compound is synthesized through various organic reactions, primarily involving cyclization processes. It is classified under heterocyclic compounds, specifically as a benzoxazepine derivative. Its chemical identity can be denoted by its IUPAC name: 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, with the CAS number 2639441-01-1.
The synthesis of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves several key steps:
In industrial settings, production methods are optimized for scalability, employing continuous flow reactors and automated systems to ensure consistent quality and yield.
The molecular structure of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be represented by its molecular formula and molecular weight . Key structural features include:
C1COC2=C(CN1)C=CC(=C2)Cl.Cl
WHFPRVFOOAJNED-UHFFFAOYSA-N
The compound's three-dimensional conformation plays a crucial role in its biological activity and interactions with target molecules.
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure to create derivatives with potentially enhanced properties.
The physical properties of 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
CAS Number | 2639441-01-1 |
Purity | ≥95% |
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in research.
8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several significant applications in scientific research:
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: 3233-56-5